Bienvenue dans la boutique en ligne BenchChem!

XMU-MP-9

K-RAS Degrader Binding Affinity

XMU-MP-9 is a bifunctional small-molecule degrader that binds NEDD4-1's C2 domain and K-RAS's allosteric site, promoting proteasomal degradation of multiple oncogenic K-RAS mutants (G12D, G12C, G12S, G13V, G13D, Q61H) while sparing H-RAS and N-RAS. Ideal for pan-mutant profiling and NEDD4-1/RAS degradation pathway studies, it offers a unique, inhibitor-resistant alternative. Essential tool for oncology research. Order this high-purity (≥98%) probe today.

Molecular Formula C19H13ClFN3OS
Molecular Weight 385.8 g/mol
Cat. No. B14067281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMU-MP-9
Molecular FormulaC19H13ClFN3OS
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C3=CC(=CS3)C(=O)NCC4=C(C=CC=C4Cl)F
InChIInChI=1S/C19H13ClFN3OS/c20-14-5-3-6-15(21)13(14)9-22-19(25)11-8-17(26-10-11)18-12-4-1-2-7-16(12)23-24-18/h1-8,10H,9H2,(H,22,25)(H,23,24)
InChIKeyYDCYIWXSUZHJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XMU-MP-9: A Bifunctional Small-Molecule Degrader for Pan-Mutant K-RAS Targeting


XMU-MP-9 is a bifunctional small molecule that acts as a molecular degrader, specifically targeting oncogenic K-RAS mutants [1]. Its mechanism involves simultaneously binding to the C2 domain of the E3 ubiquitin ligase NEDD4-1 and an allosteric site on K-RAS. This binding enhances the NEDD4-1/K-RAS interaction and induces a conformational change that facilitates NEDD4-1-mediated ubiquitination at K128 of K-RAS, leading to its proteasomal degradation [1]. It demonstrates activity against a broad panel of K-RAS mutants, including G12D, G12C, G12S, G13V, G13D, and Q61H, while showing selectivity over H-RAS and N-RAS .

Why XMU-MP-9 Cannot Be Replaced by Standard K-RAS Inhibitors or General Degraders


Generic substitution with other RAS pathway inhibitors or non-specific degraders is not appropriate for XMU-MP-9 due to its unique and highly specific mechanism of action. Standard small-molecule inhibitors, such as KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib) or G12D inhibitors (e.g., MRTX1133), are typically mutation-specific and function by locking KRAS in an inactive GDP-bound state [1]. In contrast, XMU-MP-9 is a pan-mutant degrader that eliminates the target protein entirely, a strategy that can overcome resistance mechanisms often observed with inhibition [2]. Furthermore, its activity is contingent upon a functional NEDD4-1 E3 ligase, a dependency not shared by inhibitors, which validates its unique role as a chemical probe for studying the NEDD4-1/RAS degradation axis [3].

Quantitative Evidence of XMU-MP-9's Differentiation as a Pan-KRAS Degrader


Comparative Binding Affinity: Dual Engagement of K-RAS and NEDD4-1

XMU-MP-9 exhibits a unique dual-binding mechanism, interacting with both the target (K-RAS) and the E3 ligase (NEDD4-1) with comparable nanomolar affinities. In surface plasmon resonance (SPR) assays, XMU-MP-9 demonstrated a Kd of 18.4 nM for K-RAS(G12V) and a Kd of 25.4 nM for NEDD4-1 . This dual engagement is the foundational mechanism for its degradation activity. In contrast, clinical-stage KRAS G12C inhibitors (Sotorasib, Adagrasib) or G12D inhibitors (MRTX1133) are not designed to bind NEDD4-1 and have reported Kd values only for their respective mutant KRAS targets (e.g., Sotorasib Kd ~ 0.2 nM for KRAS G12C) [1]. This class-level difference in binding profile defines XMU-MP-9 as a degrader, not an inhibitor [2].

K-RAS Degrader Binding Affinity NEDD4-1

Pan-Mutant K-RAS Degradation Activity vs. Mutation-Specific Inhibitors

XMU-MP-9 promotes the degradation of a wide array of oncogenic K-RAS mutants, including G12D, G12C, G12S, G13V, G13D, and Q61H . This is a significant differentiation from clinically advanced KRAS inhibitors, which are typically selective for a single mutation (e.g., Sotorasib and Adagrasib for G12C; MRTX1133 for G12D) [1]. The degradation effect of XMU-MP-9 on endogenous K-RAS(G12V) protein in SW620 cells was observed as early as 12 hours post-treatment, reaching a maximum effect between 36 and 48 hours .

K-RAS Mutants Degradation Pan-Mutant Inhibitor

RAS Isoform Selectivity: Differentiating K-RAS from H-RAS and N-RAS

XMU-MP-9 exhibits a high degree of selectivity for the K-RAS isoform. It promotes the ubiquitination and subsequent lysosomal degradation of multiple K-RAS mutants but does not induce degradation of H-RAS or N-RAS mutant proteins . This contrasts with some pan-RAS inhibitors in development, which may affect all three isoforms, potentially leading to broader toxicity [1].

K-RAS H-RAS N-RAS Selectivity Degrader

In Vivo Antitumor Efficacy with a Defined Dosing Regimen

In vivo studies have established a clear, effective dosing regimen for XMU-MP-9 that suppresses tumor growth. Administration of XMU-MP-9 at 40 mg/kg once or twice daily via tail vein injection significantly suppressed tumor development in xenograft models bearing K-RAS mutant cells . While this is a preclinical demonstration of efficacy, it provides a benchmark for in vivo studies that is not always available for early-stage tool compounds.

In Vivo Efficacy Xenograft Tumor Growth Inhibition K-RAS

Optimal Use Cases for XMU-MP-9 in K-RAS-Driven Cancer Research


Investigating the NEDD4-1/K-RAS Degradation Axis as a Therapeutic Strategy

XMU-MP-9 is the ideal tool compound for researchers seeking to validate the NEDD4-1/K-RAS degradation pathway. Its unique dual-binding mechanism and dependency on a functional NEDD4-1 E3 ligase [1] make it essential for experiments designed to dissect this specific degradation process. This is a different approach than simply inhibiting K-RAS activity with compounds like Sotorasib or MRTX1133 [2].

Profiling Drug Response Across a Panel of K-RAS Mutant Cell Lines

Given its pan-mutant degradation activity against G12D, G12C, G12S, G13V, G13D, and Q61H [1], XMU-MP-9 is uniquely suited for screening and profiling across a diverse panel of K-RAS-driven cancer cell lines (e.g., colon, lung, pancreatic). This allows researchers to compare and contrast the effects of degrading the target protein across different mutational backgrounds using a single compound, rather than a panel of mutation-specific inhibitors.

Studying K-RAS-Specific Signaling Without H/N-RAS Interference

For studies focused on isolating K-RAS-specific signaling pathways, XMU-MP-9 is the reagent of choice. Its demonstrated selectivity for promoting degradation of K-RAS mutants without affecting H-RAS or N-RAS [1] provides a cleaner, more interpretable system compared to pan-RAS inhibitors, which can confound results by hitting multiple isoforms [2].

Validating Targeted Protein Degradation (TPD) as a Strategy Against 'Undruggable' KRAS

XMU-MP-9 serves as a powerful chemical probe for the broader field of targeted protein degradation (TPD). It demonstrates that a traditionally 'undruggable' target like K-RAS can be effectively eliminated via a bifunctional degrader [1]. This makes it a valuable reference compound and a proof-of-concept tool for medicinal chemists and biologists developing next-generation degraders against other challenging oncology targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for XMU-MP-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.